molecular formula C27H30O16 B1256050 Isoorientin 7-glucoside CAS No. 35450-86-3

Isoorientin 7-glucoside

Cat. No.: B1256050
CAS No.: 35450-86-3
M. Wt: 610.5 g/mol
InChI Key: OQKYVRDRDIXQMK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Isoorientin 7-glucoside can be synthesized from luteolin and apigenin using coupled catalysis of glycosyltransferase and sucrose synthase. The optimal activity of the enzyme glycosyltransferase was observed at pH 7.5 and 50°C. The enzyme was stable over a pH range of 6.5–9.0 .

Industrial Production Methods: An environmentally safe and efficient method for the production of this compound involves the coupled catalysis of glycosyltransferase and sucrose synthase. By optimizing the reaction conditions, the titer of isoorientin reached 3820 mg/L with a corresponding molar conversion of 94.7% .

Chemical Reactions Analysis

Types of Reactions: Isoorientin 7-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate under mild conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve nucleophilic substitution where the glucosyl group can be replaced by other functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohol derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Isoorientin 7-glucoside is unique due to its specific glycosylation pattern. Similar compounds include:

These compounds share similar biological activities but differ in their glycosylation patterns and specific molecular targets.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c28-6-15-19(33)22(36)24(38)26(41-15)18-14(42-27-25(39)23(37)20(34)16(7-29)43-27)5-13-17(21(18)35)11(32)4-12(40-13)8-1-2-9(30)10(31)3-8/h1-5,15-16,19-20,22-31,33-39H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKYVRDRDIXQMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isoorientin 7-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033824
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

35450-86-3
Record name Isoorientin 7-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033824
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

239 - 242 °C
Record name Isoorientin 7-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033824
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoorientin 7-glucoside
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Isoorientin 7-glucoside
Reactant of Route 3
Isoorientin 7-glucoside
Reactant of Route 4
Isoorientin 7-glucoside
Reactant of Route 5
Reactant of Route 5
Isoorientin 7-glucoside
Reactant of Route 6
Isoorientin 7-glucoside

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